1-(2,2-Diethoxyethyl)-2,4-difluorobenzene
Overview
Description
1-(2,2-Diethoxyethyl)-2,4-difluorobenzene (DDE2F2) is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of benzene, a six-sided aromatic hydrocarbon, and is composed of two ethoxyethyl groups and two fluorine atoms. It is a colorless liquid at room temperature and has a boiling point of 77 °C. DDE2F2 has been used as a reagent in organic synthesis, as well as for its biological and physiological effects.
Scientific Research Applications
Organometallic Chemistry and Material Fabrication
Exploring Structural Opportunities through Regioflexible Substitution : The work by Schlosser and Heiss (2003) demonstrates the use of modern organometallic methods to convert inexpensive starting materials like 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, showcasing the potential of such compounds in synthesizing complex molecules with high precision and flexibility Schlosser & Heiss, 2003.
Covalent Organic Frameworks (COFs) : Uribe-Romo et al. (2011) synthesized new COFs using hydrazone linkages that resulted in highly crystalline, chemically and thermally stable materials with permanent porosity. This expands the possibilities for porous materials in various applications, including gas storage and separation Uribe-Romo et al., 2011.
Chemical Synthesis and Reactions
Synthesis of High-Purity Halodifluorobenzenes : Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene, highlighting the compound's utility as an intermediate in the synthesis of active pharmaceutical and agricultural ingredients. This underlines the importance of such compounds in industrial chemistry applications Moore, 2003.
Nucleophilic Aromatic Substitution and Sol-Gel Process : Seifert et al. (2003) utilized nucleophilic substitution reactions of fluorine in aromatic compounds with aminoalkyl trialkoxysilanes, followed by a sol-gel process, for fabricating chromophoric sol-gel materials. This showcases the application in material science for creating substances with specific optical properties Seifert et al., 2003.
Advanced Material Applications
Liquid Crystal Oligomers : Chiba and Yoshizawa (2008) prepared a dimesogenic liquid crystal showing oligomeric effects on physical properties such as nematic phase stability and electrooptical response, indicating the potential of difluorobenzene derivatives in the development of advanced liquid crystal devices Chiba & Yoshizawa, 2008.
Corrosion Inhibition
Green Corrosion Inhibitor for Steel : Verma, Quraishi, and Singh (2015) studied the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel in HCl, highlighting the role of fluorinated benzene derivatives in developing efficient corrosion inhibitors Verma, Quraishi, & Singh, 2015.
properties
IUPAC Name |
1-(2,2-diethoxyethyl)-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-3-15-12(16-4-2)7-9-5-6-10(13)8-11(9)14/h5-6,8,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANYTLJFPJHBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(C=C(C=C1)F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256636 | |
Record name | Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-2,4-difluorobenzene | |
CAS RN |
1443342-21-9 | |
Record name | Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443342-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(2,2-diethoxyethyl)-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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